molecular formula C7H12O B1661137 2-Cyclopentyloxirane CAS No. 88301-26-2

2-Cyclopentyloxirane

Cat. No.: B1661137
CAS No.: 88301-26-2
M. Wt: 112.17 g/mol
InChI Key: JFFFDMRLXIJHEF-UHFFFAOYSA-N
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Description

2-Cyclopentyloxirane is an organic compound with the molecular formula C7H12O. It is a cyclic ether that contains a five-membered ring with an oxygen atom and a methylene group. This compound is known for its interesting chemical properties and its applications in various research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentyloxirane can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-Cyclopentyloxirane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, ethers, and other substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopentyloxirane has several applications in scientific research:

Comparison with Similar Compounds

2-Cyclopentyloxirane can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its five-membered ring structure, which imparts specific reactivity and properties that are distinct from other cyclic ethers .

Properties

IUPAC Name

2-cyclopentyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-4-6(3-1)7-5-8-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFFDMRLXIJHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40527387
Record name 2-Cyclopentyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40527387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88301-26-2
Record name 2-Cyclopentyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40527387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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